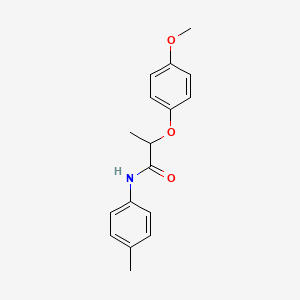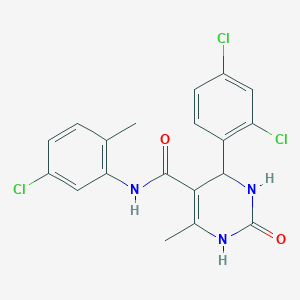
N~2~-benzyl-N~1~-(2-chloro-4-nitrophenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-benzyl-N~1~-(2-chloro-4-nitrophenyl)glycinamide, commonly known as BNPG, is a synthetic compound that has been widely used in scientific research. It is a member of the glycineamide family and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of BNPG involves the hydrolysis of the amide bond between the benzyl and glycine moieties by aminopeptidases. The resulting intermediate undergoes a cyclization reaction to form a stable iminolactam. This reaction releases the 2-chloro-4-nitroaniline, which can be detected spectrophotometrically.
Biochemical and Physiological Effects:
BNPG has been shown to have minimal toxicity and does not affect the viability of cells. It has been used to study the activity of various aminopeptidases in different tissues and organs. BNPG has also been used to investigate the effect of drugs and other compounds on aminopeptidase activity. Additionally, BNPG has been used to study the regulation of aminopeptidase expression and activity in various pathological conditions such as cancer, inflammation, and cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using BNPG as a substrate for aminopeptidase activity assay is its high specificity. BNPG is only hydrolyzed by aminopeptidases and not by other proteases or enzymes. This specificity allows for accurate measurement of aminopeptidase activity in biological samples. Another advantage of BNPG is its stability. BNPG is stable at room temperature and does not require special storage conditions.
One limitation of using BNPG is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions of BNPG for use in assays. Additionally, BNPG can be affected by pH and temperature, which can affect its hydrolysis rate. Therefore, it is important to optimize the assay conditions for each specific application.
未来方向
There are several future directions for research on BNPG. One area of research is the development of new substrates for aminopeptidase activity assay. These substrates could have improved sensitivity, specificity, and stability compared to BNPG. Another area of research is the investigation of the role of aminopeptidases in various physiological and pathological conditions. This could lead to the development of new drugs and therapies for diseases such as cancer, inflammation, and cardiovascular disease. Additionally, the use of BNPG and other aminopeptidase substrates could be expanded to other fields such as food science and environmental monitoring.
合成方法
The synthesis of BNPG involves the reaction of N-benzylglycine with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction produces BNPG as a yellow crystalline solid with a melting point of 172-174°C. The purity of the compound can be confirmed by thin-layer chromatography and NMR spectroscopy.
科学研究应用
BNPG has been widely used in scientific research as a substrate for the assay of aminopeptidase activity. Aminopeptidases are enzymes that cleave amino acids from the N-terminus of peptides and proteins. BNPG is hydrolyzed by aminopeptidases to produce 2-chloro-4-nitroaniline, which can be quantified spectrophotometrically. This assay is commonly used to measure aminopeptidase activity in various biological samples such as blood, urine, and tissue homogenates.
属性
IUPAC Name |
2-(benzylamino)-N-(2-chloro-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-13-8-12(19(21)22)6-7-14(13)18-15(20)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIHTRIUVSXJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-N-(2-chloro-4-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5152732.png)
![3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5152734.png)
![3-(1,3-benzodioxol-5-yl)-11-(6-bromo-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5152739.png)



![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5152772.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B5152780.png)
![N-(1-{1-[4-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5152782.png)
![ethyl 4-({3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}amino)-1-piperidinecarboxylate](/img/structure/B5152789.png)

![methyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5152795.png)
![1-(2-methylphenyl)-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5152813.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5152822.png)